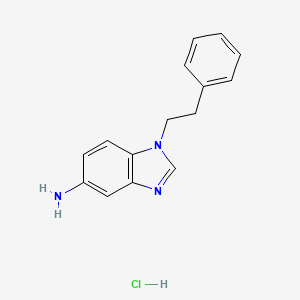1-(2-phenylethyl)-1H-benzimidazol-5-amine hydrochloride
CAS No.: 1048664-16-9
Cat. No.: VC11694482
Molecular Formula: C15H16ClN3
Molecular Weight: 273.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1048664-16-9 |
|---|---|
| Molecular Formula | C15H16ClN3 |
| Molecular Weight | 273.76 g/mol |
| IUPAC Name | 1-(2-phenylethyl)benzimidazol-5-amine;hydrochloride |
| Standard InChI | InChI=1S/C15H15N3.ClH/c16-13-6-7-15-14(10-13)17-11-18(15)9-8-12-4-2-1-3-5-12;/h1-7,10-11H,8-9,16H2;1H |
| Standard InChI Key | RQQXWGCXGAXACA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCN2C=NC3=C2C=CC(=C3)N.Cl |
| Canonical SMILES | C1=CC=C(C=C1)CCN2C=NC3=C2C=CC(=C3)N.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The benzimidazole scaffold consists of a benzene ring fused to an imidazole moiety, with nitrogen atoms at positions 1 and 3. In 1-(2-phenylethyl)-1H-benzimidazol-5-amine hydrochloride, the 1-position is substituted with a 2-phenylethyl group (–CH₂CH₂C₆H₅), while the 5-position bears a primary amine (–NH₂). The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical formulations .
Table 1: Fundamental Molecular Data
| Property | Value |
|---|---|
| CAS Number | 1048664-16-9 |
| Molecular Formula | |
| Molecular Weight | 273.76 g/mol |
| Salt Form | Hydrochloride |
| SMILES | Cl.N1=CN(C=2C=CC(N)=CC12)CCC=3C=CC=CC3 |
Electronic and Steric Features
The amine group at position 5 participates in hydrogen bonding, potentially facilitating interactions with biological targets such as enzymes or receptors . The phenylethyl substituent introduces steric bulk and lipophilicity, which may influence membrane permeability and binding affinity. Quantum mechanical studies of analogous benzimidazoles suggest that electron-donating groups (e.g., –NH₂) enhance π-π stacking interactions with aromatic residues in proteins .
Synthetic Methodologies
Conventional Routes
Benzimidazole synthesis typically involves condensation of o-phenylenediamine with carbonyl-containing compounds. For 1-(2-phenylethyl)-1H-benzimidazol-5-amine, a plausible pathway includes:
-
Alkylation: Reaction of o-phenylenediamine with 2-phenylethyl bromide to introduce the N1 substituent.
-
Cyclization: Treatment with nitriles or aldehydes under acidic conditions to form the benzimidazole core .
-
Amine Functionalization: Selective nitration followed by reduction to install the 5-amino group.
-
Salt Formation: Precipitation with hydrochloric acid to yield the hydrochloride salt .
Green Chemistry Approaches
Recent advancements emphasize solvent-free and catalytic methods. For example, iron-sulfur catalysts enable cyclization at 150°C under solvent-free conditions, achieving yields >80% for related benzimidazoles . Microwave-assisted reflux has also been employed to accelerate reaction kinetics while reducing energy consumption .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits improved solubility in polar solvents compared to its free base. Stability studies of analogous salts suggest decomposition temperatures >200°C, though empirical data for this specific compound are unavailable .
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks include N–H stretches (~3400 cm⁻¹ for amine), aromatic C=C (~1600 cm⁻¹), and C–N stretches (~1250 cm⁻¹).
-
NMR: NMR would show aromatic protons (δ 6.5–8.0 ppm), phenylethyl methylenes (δ 2.5–3.5 ppm), and amine protons (δ ~5.0 ppm, broad) .
Applications and Industrial Relevance
Pharmaceutical Development
While direct applications of 1-(2-phenylethyl)-1H-benzimidazol-5-amine hydrochloride are undocumented, its structural features align with candidates in preclinical trials for:
-
Oncology: Tubulin-binding agents.
-
Infectious Diseases: Topical antimicrobials.
Agricultural Chemistry
Benzimidazole derivatives serve as fungicides and nematicides. The hydrochloride salt’s solubility makes it suitable for foliar sprays or soil treatments, though environmental toxicity studies are needed .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume